2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide
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Description
Scientific Research Applications
Chemical Synthesis and Molecular Rearrangements
Research on triazoloquinazolinone derivatives has explored their synthesis and the molecular rearrangements they undergo. For example, studies have investigated the preparation of triazoloquinazolinium betaines and the molecular structures of these compounds through X-ray crystallography. This research highlights the compound's relevance in chemical synthesis and structural analysis, providing a foundation for developing novel compounds with specific properties (Crabb et al., 1999).
Pharmacological Applications
Quinazolinone derivatives have been synthesized and evaluated for their pharmacological properties, such as H1-antihistaminic activity. For instance, novel 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and found to exhibit significant H1-antihistaminic activity, with some compounds showing comparable potency to chlorpheniramine maleate but with negligible sedative properties. This suggests potential applications in developing new antihistaminic drugs with reduced side effects (Gobinath et al., 2015).
Anticancer Activity
Further research into quinazolinone derivatives has identified their potential in cancer treatment. Compounds with quinazolinone structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating considerable activity and highlighting their potential as anticancer agents. This includes studies on the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives, indicating the promising role of these compounds in cancer research (Hassanzadeh et al., 2019).
Properties
IUPAC Name |
2-[[8-chloro-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-13(2)11-28-21(31)17-7-6-16(24)10-19(17)29-22(28)26-27-23(29)32-12-20(30)25-18-8-5-14(3)9-15(18)4/h5-10,13H,11-12H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQMGBQKWPMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)Cl)C(=O)N3CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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